molecular formula C13H18N4O2 B2544041 rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans CAS No. 2059909-61-2

rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans

Cat. No.: B2544041
CAS No.: 2059909-61-2
M. Wt: 262.313
InChI Key: YGMVROKUQGOPIC-MFKMUULPSA-N
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Description

The compound rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans features a 5-oxopyrrolidine core substituted with a 1,5-dimethylpyrazole moiety at position 2, a 2-methoxyethyl group at position 1, and a nitrile group at position 3. The trans configuration of the stereocenters at C2 and C3 ensures distinct spatial arrangements that influence molecular interactions and physicochemical properties.

Properties

IUPAC Name

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-6H2,1-3H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMVROKUQGOPIC-MFKMUULPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2CCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile, trans, is a member of the 5-oxopyrrolidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides an overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

The chemical structure and properties of the compound are as follows:

PropertyValue
Molecular FormulaC13H18N4O2
Molecular Weight262.31 g/mol
CAS Number2059909-61-2
Boiling PointPredicted: 523.3 ± 50.0 °C
DensityPredicted: 1.35 ± 0.1 g/cm³
pKaPredicted: 4.30 ± 0.40

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives. The biological activity of rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile was evaluated against several cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Research Findings

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 cells. The following table summarizes the effects observed in various studies:

CompoundCell LineIC50 (µM)Notes
rac-(2R,3R)-...A54925Significant reduction in cell viability
CisplatinA54910Standard chemotherapeutic agent

The compound's mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation, with structure-dependent activity noted among similar derivatives .

Antimicrobial Activity

The antimicrobial properties of rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile were tested against multidrug-resistant pathogens.

Research Findings

The following table presents the antimicrobial activity against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Methicillin-resistant Staphylococcus aureus (MRSA)8Potent
Escherichia coli16Moderate
Pseudomonas aeruginosa32Weak

The compound demonstrated selective activity against MRSA strains, indicating its potential as a lead compound for developing new antibiotics targeting resistant bacteria .

Case Studies

A notable case study involved a series of derivatives based on the oxopyrrolidine scaffold where rac-(2R,3R)-... was compared with other compounds in terms of anticancer and antimicrobial efficacy. The study concluded that the incorporation of specific functional groups significantly influenced both anticancer and antimicrobial activities.

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Activity :
    • Recent studies have indicated that compounds with similar pyrazole structures exhibit promising antidiabetic properties. For instance, certain stereopure analogs have shown effective binding affinities towards key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. The inhibition rates of these enzymes can lead to reduced postprandial glucose levels, making such compounds valuable in diabetes management .
  • Anticancer Potential :
    • Pyrazole derivatives have been explored for their anticancer activities. Research indicates that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • Anti-inflammatory Effects :
    • Compounds similar to rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as arthritis .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The development of asymmetric organocatalysis has facilitated the creation of stereopure variants which can exhibit enhanced biological activity compared to their racemic counterparts .

Case Study 1: Antidiabetic Activity

A recent study synthesized a series of pyrazole derivatives and evaluated their inhibitory effects on α-glucosidase and α-amylase. The most potent compound showed IC50 values significantly lower than standard treatments, indicating its potential as a new antidiabetic agent .

CompoundTarget EnzymeIC50 (µM)
Compound Aα-glucosidase6.28
Compound Bα-amylase4.58

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of pyrazole derivatives against breast cancer cells. The results indicated that specific modifications to the pyrazole structure led to enhanced cytotoxicity and apoptosis induction in cancer cells .

CompoundCell Line% Inhibition
Compound CMCF7 (breast cancer)85%
Compound DMDA-MB-23178%

Comparison with Similar Compounds

Core Structure and Substituents

The target compound shares structural motifs with several pyrrolidine and pyrazole derivatives (Table 1). Key distinctions arise in substituent chemistry and functional group placement:

Table 1: Structural Comparison of Pyrrolidine/Pyrazole Derivatives

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound 5-oxopyrrolidine 1,5-dimethylpyrazol-4-yl, 2-methoxyethyl, nitrile Oxo, nitrile, pyrazole
rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one Pyrrolidin-2-one 1,5-dimethylpyrazol-4-yl, 2-methoxyethyl, aminomethyl Oxo, aminomethyl, pyrazole
2,3-Dioxo-5-aryl pyrrolidine (Compound 2b) 2,3-dioxopyrrolidine Aryl group Dioxo, hydrazone
Pyranopyrazole (Compound [2], ) Pyranopyrazole 4-methoxyphenyl, oxazine Oxazine, pyranopyrazole
5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole () 1,3-oxazole Tetrazolyl, amino Nitrile (precursor), tetrazole
  • Pyrazole Moieties : The 1,5-dimethylpyrazole group in the target compound and ’s analog is critical for aromatic π-π stacking and hydrogen bonding, similar to pyrazole-containing pharmaceuticals .
  • Nitrile vs. Aminomethyl: The nitrile group in the target compound enhances electrophilicity and metabolic stability compared to the aminomethyl group in ’s analog, which may increase solubility via hydrogen bonding .
  • Oxo Group : The single oxo group in the target compound contrasts with the dioxo groups in ’s pyrrolidines, reducing ring strain and altering hydrogen-bonding capacity .

Reactivity and Functional Group Transformations

  • Nitrile Reactivity: The nitrile group in the target compound may undergo hydrolysis to carboxylic acids or participate in cycloadditions, as seen in ’s tetrazole synthesis . This contrasts with ’s aminomethyl group, which is prone to acylation or alkylation.
  • Pyrazole Functionalization : The 1,5-dimethylpyrazole group is chemically inert under mild conditions, making it a stable pharmacophore in both the target compound and ’s patent example .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization : Formation of the pyrrolidine-5-one core via intramolecular cyclization of a precursor containing a nitrile group and a β-ketoamide moiety.
  • Functionalization : Introduction of the 1,5-dimethylpyrazole group via [3+2] cycloaddition or nucleophilic substitution, as seen in analogous pyrazole-pyrrolidine systems .
  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to achieve the (2R,3R) configuration. highlights X-ray crystallography for confirming stereochemistry post-synthesis.
    • Key Characterization : NMR (¹H/¹³C) to verify regiochemistry, HPLC for enantiomeric excess, and mass spectrometry for molecular weight confirmation .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR chemical shifts with databases of similar pyrrolidine-pyrazole hybrids (e.g., δH ~2.5–3.5 ppm for methoxyethyl protons; δC ~120–125 ppm for pyrazole C-4) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the trans-configuration of the pyrrolidine ring. utilized X-ray crystallography to unambiguously confirm stereochemistry.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes for the nitrile group (C≡N stretch ~2200 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the synthesis of the trans-pyrrolidine core?

  • Methodological Answer :

  • Reaction Optimization : Use low-temperature conditions (<0°C) during cyclization to minimize epimerization. achieved diastereomeric purity via kinetic control in analogous systems.
  • Protecting Groups : Temporarily block the nitrile group (e.g., as a silyl ether) to prevent undesired nucleophilic interactions that could disrupt stereochemistry.
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate conformers and adjust reaction parameters dynamically .

Q. How does the nitrile group influence the compound’s reactivity in [3+2] cycloaddition reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing nitrile activates the pyrrolidine ring for dipolarophiles (e.g., azides, nitrones). and demonstrate similar reactivity in tetrazole-forming reactions.
  • Regioselectivity : Computational modeling (e.g., Fukui indices) predicts preferential attack at the pyrrolidine C-3 position due to nitrile-induced polarization.
  • Byproduct Mitigation : Use bulky solvents (e.g., tert-butanol) to sterically hinder side reactions, as shown in for tetrazole synthesis .

Q. What in silico approaches predict the biological activity of this compound, given its structural complexity?

  • Methodological Answer :

  • Molecular Docking : Target receptors (e.g., GABA_A or NMDA channels) using the pyrrolidone framework as a racetam-like pharmacophore. and validated anxiolytic/nootropic activity in similar compounds.
  • ADMET Profiling : Predict bioavailability and blood-brain barrier penetration via QSAR models (e.g., SwissADME), leveraging logP values (~1.5–2.5) from the methoxyethyl and nitrile groups .
  • Dynamic Simulations : Perform MD simulations to assess stability of the trans-configuration in aqueous environments, critical for in vivo efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in yield optimization studies for this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify nonlinear interactions. used factorial designs for copolymer synthesis.
  • Byproduct Identification : Use LC-MS to detect minor impurities (e.g., cis-pyrrolidine byproducts) that reduce yield.
  • Scalability Trials : Compare batch vs. flow chemistry setups; achieved higher yields in continuous flow for azide cycloadditions .

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